tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate: is a chemical compound with the molecular formula C₁₂H₂₁NO₃ It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with bicyclo[2.2.1]heptan-2-ol as the starting material.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole .
Formation of Carbamate: The protected alcohol is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) to form the carbamate derivative.
Deprotection: Finally, the tert-butyldimethylsilyl (TBDMS) protecting group is removed using hydrofluoric acid (HF) or tetra-n-butylammonium fluoride (TBAF) to yield the final product.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using the above-mentioned synthetic routes. This method is suitable for producing small to medium quantities.
Continuous Flow Chemistry: For large-scale production, continuous flow chemistry can be employed to enhance efficiency and control over reaction conditions.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) .
Reduction: The carbamate group can be reduced to an amine using reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) .
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: CrO₃, PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH₄, ether as solvent, 0°C to room temperature.
Substitution: Alkyl halides, polar aprotic solvents like DMSO, elevated temperatures.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with bicyclic frameworks. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions and molecular recognition processes. Medicine: Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with biological targets such as enzymes and receptors. The hydroxyl group and the carbamate moiety play crucial roles in these interactions, influencing the binding affinity and specificity of the compound.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors that trigger signaling cascades within cells.
Comparison with Similar Compounds
Tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate: Similar bicyclic structure but with an amino group instead of a hydroxyl group.
Tert-butyl N-{5-methoxybicyclo[2.2.1]heptan-2-yl}carbamate: Similar structure with a methoxy group replacing the hydroxyl group.
Uniqueness:
The presence of the hydroxyl group in tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate
This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial fields
Does this cover everything you were looking for?
Properties
CAS No. |
1242273-72-8 |
---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-(5-hydroxy-2-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-8-4-7(9)6-10(8)14/h7-10,14H,4-6H2,1-3H3,(H,13,15) |
InChI Key |
BBXOJMCOYNYIDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CC2O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.